molecular formula C12H12N2S B1307312 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine CAS No. 59543-75-8

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

Cat. No. B1307312
CAS RN: 59543-75-8
M. Wt: 216.3 g/mol
InChI Key: UTLBANDCGLMTCE-UHFFFAOYSA-N
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Description

The compound is a derivative of indene, which is a polycyclic hydrocarbon. It has a thiazol-2-amine group attached to the 4-position of the indene structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions involving indene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of an indene core with a thiazol-2-amine group attached. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .

Scientific Research Applications

Cancer Chemoprevention

The design and synthesis of novel indene-derived retinoic acid receptor α (RARα) agonists have been explored . Among these, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) demonstrated moderate RARα binding affinity. Notably, it exhibited significant potential to induce the differentiation of NB4 cells, making it a promising candidate for cancer therapy and prevention.

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicity data. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Research into indene derivatives and related compounds is ongoing, and these compounds have potential applications in medicinal chemistry and materials science . Further study could reveal more about the properties and potential uses of this specific compound.

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-12-14-11(7-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLBANDCGLMTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390319
Record name 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

CAS RN

59543-75-8
Record name 4-(2,3-Dihydro-1H-inden-5-yl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59543-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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